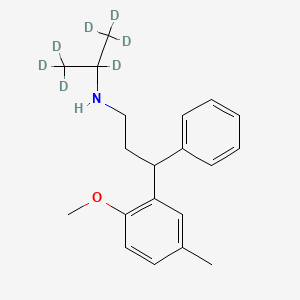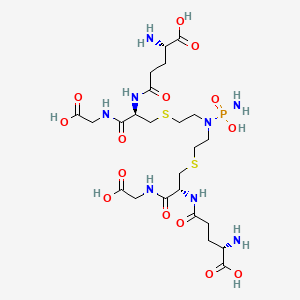
rac Desisopropyl Tolterodine-d7 Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Desisopropyl Tolterodine-d7 Methyl Ether: is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Tolterodine, a medication used to treat overactive bladder. The compound’s molecular formula is C20H20D7NO, and it has a molecular weight of 304.48 .
Vorbereitungsmethoden
The synthesis of rac Desisopropyl Tolterodine-d7 Methyl Ether involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, Tolterodine, followed by the selective replacement of hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium .
Analyse Chemischer Reaktionen
rac Desisopropyl Tolterodine-d7 Methyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac Desisopropyl Tolterodine-d7 Methyl Ether is widely used in various fields of scientific research:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Tolterodine, aiding in the development of more effective treatments for overactive bladder.
Industry: The compound is used in the development and testing of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of rac Desisopropyl Tolterodine-d7 Methyl Ether involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium labeling allows researchers to study the compound’s distribution and metabolism in the body more accurately .
Vergleich Mit ähnlichen Verbindungen
rac Desisopropyl Tolterodine-d7 Methyl Ether is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tolterodine: The parent compound used in the treatment of overactive bladder.
Desisopropyl Tolterodine: A metabolite of Tolterodine.
Desisopropyl Tolterodine Methyl Ether: The non-deuterated form of the compound.
The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .
Eigenschaften
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)21-13-12-18(17-8-6-5-7-9-17)19-14-16(3)10-11-20(19)22-4/h5-11,14-15,18,21H,12-13H2,1-4H3/i1D3,2D3,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTHIYCZGOKIDH-MSDSXZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCNC(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)


